molecular formula C8H13F3O2 B8438069 Tert-butyl 4,4,4-trifluorobutanoate

Tert-butyl 4,4,4-trifluorobutanoate

Cat. No. B8438069
M. Wt: 198.18 g/mol
InChI Key: AHLXSJXVIGIIOH-UHFFFAOYSA-N
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Patent
US08629136B2

Procedure details

Preparation 4A was prepared from 4,4,4-trifluorobutanoic acid (4.99 g, 35.1 mmol) using the general procedure shown for Preparation 1A. Preparation 4A (5.58 g, 80%) was obtained as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 2.47-2.52 (2H, m), 2.37-2.45 (2H, m), 1.46 (9H, s).
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4A
Quantity
5.58 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].FC(F)(F)CCCC(O[C:18]([CH3:21])([CH3:20])[CH3:19])=O>>[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5]([O:7][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:6]

Inputs

Step One
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.99 g
Type
reactant
Smiles
FC(CCC(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCCC(=O)OC(C)(C)C)(F)F
Step Four
Name
4A
Quantity
5.58 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a colorless oil

Outcomes

Product
Name
Type
Smiles
FC(CCC(=O)OC(C)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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